molecular formula C14H9ClF3NO2 B13857420 (4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Cat. No.: B13857420
M. Wt: 319.70 g/mol
InChI Key: XPOQHMRABVBWPR-VNYCDKERSA-N
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Description

(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a tetradeuteriocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and choice of solvents, would need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated and deuterated groups.

    Biology: Its unique structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: The compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

    Industry: It can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and deuterated groups may enhance its binding affinity and stability, leading to specific biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(methyl)-1H-3,1-benzoxazin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(fluoromethyl)-1H-3,1-benzoxazin-2-one: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one imparts unique properties such as increased lipophilicity and metabolic stability. The deuterated cyclopropyl group further enhances its stability and may influence its biological activity. These features make it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C14H9ClF3NO2

Molecular Weight

319.70 g/mol

IUPAC Name

(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2

InChI Key

XPOQHMRABVBWPR-VNYCDKERSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)[2H]

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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